1-Phenylsulfanylhexylsulfanylbenzene
Description
1-Phenylsulfanylhexylsulfanylbenzene is a sulfur-containing aromatic compound characterized by two sulfanyl (thioether) groups: one attached to a hexyl chain and the other directly linked to a benzene ring.
Properties
CAS No. |
73188-53-1 |
|---|---|
Molecular Formula |
C18H22S2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-phenylsulfanylhexylsulfanylbenzene |
InChI |
InChI=1S/C18H22S2/c1-2-3-6-15-18(19-16-11-7-4-8-12-16)20-17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3 |
InChI Key |
OTHOBYJYKFKEMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenylsulfanylhexylsulfanylbenzene typically involves the reaction of phenylthiol with hexylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include transition metal complexes, which facilitate the formation of the sulfanyl linkages .
Industrial Production Methods: On an industrial scale, the production of 1-phenylsulfanylhexylsulfanylbenzene involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylsulfanylhexylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The phenyl and hexyl groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl and hexyl derivatives.
Scientific Research Applications
1-Phenylsulfanylhexylsulfanylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenylsulfanylhexylsulfanylbenzene involves its interaction with specific molecular targets and pathways. The sulfanyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 1-Phenylsulfanylhexylsulfanylbenzene and related compounds:
Physicochemical Properties
- Solubility: Compounds with sulfonyl groups (e.g., Sulphenone ) exhibit higher polarity and water solubility compared to sulfanyl analogs like 1-Phenylsulfanylhexylsulfanylbenzene, which is more hydrophobic due to its hexyl chain.
- Stability : Sulfonyl-containing compounds (e.g., ) are generally more oxidation-resistant than sulfanyl derivatives. The hexyl chain in the target compound may enhance thermal stability compared to ethynyl-linked analogs.
- Electronic Effects: Fluorinated compounds (e.g., ) demonstrate increased electronegativity, altering reactivity in substitution reactions compared to non-fluorinated analogs.
Research Findings and Gaps
- Synthetic Routes: Ethynyl-linked sulfonyl compounds (e.g., ) are synthesized via Sonogashira coupling, whereas sulfanyl analogs may involve thiol-ene reactions.
- Biological Activity: Sulfonyl pesticides like Sulphenone show broader pesticidal activity than sulfanyl derivatives, likely due to enhanced electrophilicity.
- Thermal Behavior: Fluorinated compounds () exhibit higher thermal stability (>200°C) compared to non-fluorinated sulfanyl analogs.
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